Enantiopure (S)-OTM Exhibits a 13–16 °C Higher Melting Point and Distinct Crystal Packing Versus Racemic OTM, Enabling Crystallization-Based Enantiomeric Enrichment
The (S)-enantiomer of the timolol precursor (CAS 69500-53-4) displays a melting point of 114–115 °C (hexane/EtOAc), whereas its racemic counterpart (CAS 58827-68-2) melts at 100.5–101.5 °C, representing a ΔTf of approximately 13–16 °C [1]. Single-crystal X-ray diffraction reveals that enantiopure (S)-2 crystallizes in the orthorhombic space group P2₁2₁2₁ with one symmetry-independent molecule per unit cell (Z' = 1), while crystals harvested from racemic samples adopt the triclinic space group P1 with four symmetry-independent molecules (Z' = 4) and epoxide moiety disorder quantified at an occupancy ratio of 0.78(0.02):0.22(0.02) for opposing enantiomers [2]. The eutectic composition in cyclohexane at 20 ± 1 °C was determined as xₑᵤ = 0.506 ± 0.008, confirming conglomerate-forming behavior that enables enantiomeric enrichment by simple recrystallization [3].
| Evidence Dimension | Melting point (Mp) and crystal packing parameters |
|---|---|
| Target Compound Data | (S)-2: Mp 114–115 °C; [α]D²⁵ = +29.0 (c 1.0, CHCl₃); 98% ee (chiral HPLC, Chiralcel OJ); space group P2₁2₁2₁, Z' = 1; a = 4.2026 Å, b = 9.1884 Å, c = 28.2702 Å |
| Comparator Or Baseline | rac-2 (CAS 58827-68-2): Mp 100.5–101.5 °C; space group P1, Z' = 4; a = 4.223 Å, b = 9.193 Å, c = 28.19 Å; epoxide disorder 0.78(0.02):0.22(0.02) enantiomer occupancy ratio |
| Quantified Difference | ΔTf ≈ 13–16 °C higher for (S)-2; Z' = 1 vs. Z' = 4; epoxide occupancy disorder ratio 0.78:0.22 in racemic crystal; eutectic composition xₑᵤ = 0.506 ± 0.008 |
| Conditions | DSC at 10 °C·min⁻¹ in aluminum pans; X-ray diffraction with Mo Kα radiation (λ 0.71073 Å) at 296 K; solubility test in cyclohexane at 20 ± 1 °C; chiral HPLC on Chiralcel OJ column, hexane/2-propanol (7:3), 1.0 mL/min |
Why This Matters
The substantially higher melting point and congruent crystallization behavior of (S)-OTM permit enantiomeric upgrading by straightforward fractional crystallization, a critical operational advantage for GMP manufacturing and purification that is unavailable with the racemate.
- [1] Bredikhin, A.A.; Zakharychev, D.V.; Gubaidullin, A.T.; Fayzullin, R.R.; Pashagin, A.V.; Bredikhina, Z.A. Crystallization Features of the Chiral Drug Timolol Precursor: The Rare Case of Conglomerate with Partial Solid Solutions. Crystal Growth & Design 2014, 14 (4), 1676–1683. Experimental Section and Table 1. View Source
- [2] Bredikhin, A.A.; Zakharychev, D.V.; Gubaidullin, A.T.; Fayzullin, R.R.; Pashagin, A.V.; Bredikhina, Z.A. Crystallization Features of the Chiral Drug Timolol Precursor: The Rare Case of Conglomerate with Partial Solid Solutions. Crystal Growth & Design 2014, 14 (4), 1676–1683. X-ray Analysis section. View Source
- [3] Bredikhin, A.A.; Zakharychev, D.V.; Gubaidullin, A.T.; Fayzullin, R.R.; Pashagin, A.V.; Bredikhina, Z.A. Crystallization Features of the Chiral Drug Timolol Precursor: The Rare Case of Conglomerate with Partial Solid Solutions. Crystal Growth & Design 2014, 14 (4), 1676–1683. Solubility and phase diagram section. View Source
